molecular formula C15H23F2N5O2S B10948959 1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10948959
M. Wt: 375.4 g/mol
InChI Key: KKETVRUAMHCVKX-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group and a pyrazole ring, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of propargyl alcohol with various reagents to form the pyrazole ring, followed by difluoromethylation using specific catalysts and conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidation, esterification, addition, methylation, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its binding to target molecules, influencing various biological processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Properties

Molecular Formula

C15H23F2N5O2S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,3,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H23F2N5O2S/c1-7-21-11(4)13(9(2)18-21)8-20(6)25(23,24)14-10(3)19-22(12(14)5)15(16)17/h15H,7-8H2,1-6H3

InChI Key

KKETVRUAMHCVKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=C(N(N=C2C)C(F)F)C)C

Origin of Product

United States

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